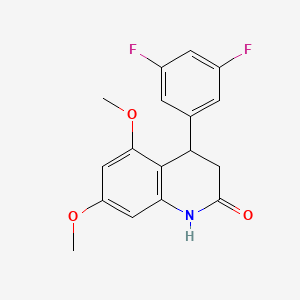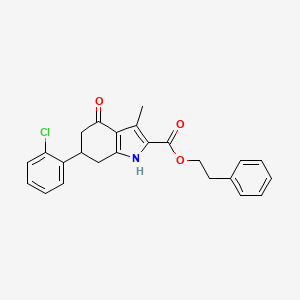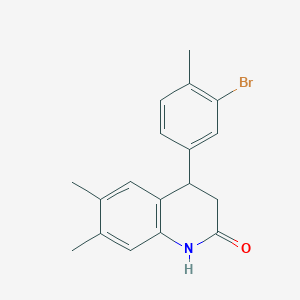![molecular formula C20H21N5O2 B11430365 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine](/img/structure/B11430365.png)
1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring. This intermediate is then subjected to acylation with pyridine-2-carbonyl chloride to introduce the pyridin-2-YL group. The final step involves the coupling of the resulting intermediate with piperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The pyridin-2-YL group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[3-(2-Hydroxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine.
Reduction: Formation of 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-hydroxy]-4-(pyridin-2-YL)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Pyridyl)piperazine: A selective α2-adrenoceptor antagonist with sympatholytic activity.
1-(2-Methoxyphenyl)piperazine: Used in the functionalization of pyrazolylvinyl ketones and preparation of cyclic amine substituted derivatives.
Uniqueness: 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H21N5O2/c1-27-18-7-3-2-6-15(18)16-14-17(23-22-16)20(26)25-12-10-24(11-13-25)19-8-4-5-9-21-19/h2-9,14H,10-13H2,1H3,(H,22,23) |
InChI Key |
INCFTMBSVDXVOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11430282.png)
![5-[2-(benzyloxy)phenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11430288.png)

![3-(4-bromophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430302.png)

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11430319.png)
![5-{[4-(2-Methoxyphenyl)piperazin-1-YL]sulfonyl}-2-phenyl-1H-1,3-benzodiazole](/img/structure/B11430321.png)

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B11430330.png)
![3-amino-6-benzyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11430338.png)
![N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11430339.png)

![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11430356.png)
![1-benzyl-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B11430364.png)
